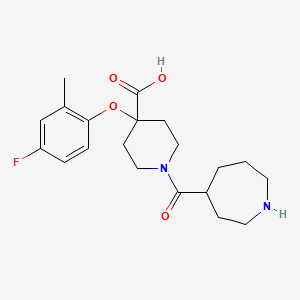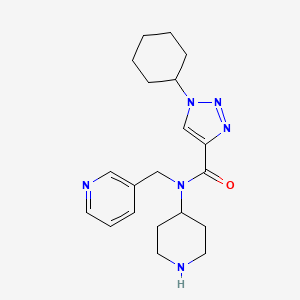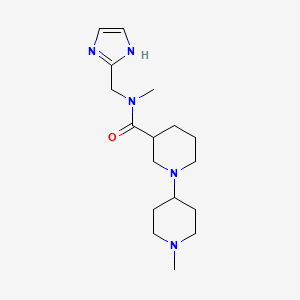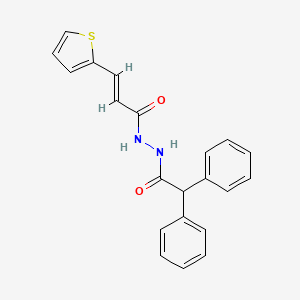![molecular formula C18H22O3 B5375921 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5375921.png)
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione, also known as SU5416, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1998 by Sugen Inc. and subsequently developed as a potential anti-cancer drug. SU5416 is a type of tyrosine kinase inhibitor, which means it can block the activity of certain enzymes involved in cancer cell growth and proliferation.
Mécanisme D'action
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione works by selectively inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is a tyrosine kinase receptor involved in the formation of new blood vessels (angiogenesis). By blocking VEGFR-2, 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione can prevent the growth and spread of cancer cells, as well as reduce the formation of new blood vessels in tumors.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has been shown to have a number of other biochemical and physiological effects. For example, it can inhibit the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione in laboratory experiments is its high specificity for VEGFR-2. This allows researchers to selectively target this receptor and study its role in various biological processes. However, one limitation of 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione. One area of interest is the development of more potent and selective VEGFR-2 inhibitors, which could have improved anti-cancer activity and fewer side effects. Another potential direction is the investigation of 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, there is interest in studying the role of VEGFR-2 in non-cancer diseases, such as cardiovascular disease and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione involves several steps, including the condensation of 2,6-dimethylphenol with ethyl oxalate to form an intermediate compound, which is then reacted with phenylhydrazine to yield the desired product. The overall yield of this synthesis method is approximately 10-20%.
Applications De Recherche Scientifique
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including leukemia, breast cancer, lung cancer, and glioblastoma. 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has also been investigated as a potential therapy for other diseases, such as pulmonary hypertension and diabetic retinopathy.
Propriétés
IUPAC Name |
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-17(2)14(13-9-5-3-6-10-13)21-16(20)18(15(17)19)11-7-4-8-12-18/h3,5-6,9-10,14H,4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXKYXXWDJREDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-2-pyridinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5375846.png)
![N-(1-{2-isopropyl-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl}ethylidene)-4-methylbenzenesulfonamide](/img/structure/B5375856.png)

![1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5375876.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5375886.png)

![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B5375896.png)
![1,9-dimethyl-4-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375899.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5375906.png)


![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide](/img/structure/B5375926.png)
![1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5375931.png)